BenchChemオンラインストアへようこそ!

1-methylpiperidine-3-carboxylic Acid

GABA transporter inhibition structure-activity relationship

Choose 1-methylpiperidine-3-carboxylic acid (N-methylnipecotic acid) for glial-specific GABA transport studies—its 4.3-fold selectivity (IC50 70 µM glial vs. 300 µM neuronal) avoids the non-selective profile of nipecotic acid. It is the only valid LC-MS/MS standard for areca alkaloid metabolism, accounting for up to 37.7% of the excreted dose. Enantioselective synthesis (up to 60% ee) and a hydrophilic LogP of -2.3 make it the precise chiral building block and extracellular probe for transporter assays. Insist on the N-methyl derivative to ensure experimental relevance.

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
CAS No. 5657-70-5
Cat. No. B1301614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methylpiperidine-3-carboxylic Acid
CAS5657-70-5
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESCN1CCCC(C1)C(=O)O
InChIInChI=1S/C7H13NO2/c1-8-4-2-3-6(5-8)7(9)10/h6H,2-5H2,1H3,(H,9,10)
InChIKeyAYIXGVABNMIOLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 1-Methylpiperidine-3-carboxylic Acid (CAS 5657-70-5) — Technical Specifications and Structural Baseline


1-Methylpiperidine-3-carboxylic acid (CAS 5657-70-5), also known as N-methylnipecotic acid, is a heterocyclic organic compound belonging to the piperidinecarboxylic acid class. It features a six-membered piperidine ring with a carboxylic acid group at the 3-position and an N-methyl substituent [1]. The molecular formula is C7H13NO2, with a molecular weight of 143.18 g/mol, a boiling point of 246°C, a density of 1.103 g/cm³, and a predicted pKa of 3.55 . It is a key intermediate in pharmaceutical synthesis and a metabolite of areca alkaloids [2].

Procurement Risk Alert: Why 1-Methylpiperidine-3-carboxylic Acid Cannot Be Substituted with Generic Piperidine-3-carboxylic Acids


Although piperidine-3-carboxylic acid (nipecotic acid) shares the same core scaffold, the addition of the N-methyl group in 1-methylpiperidine-3-carboxylic acid profoundly alters its biological activity, physicochemical properties, and metabolic fate. Direct head-to-head studies demonstrate that N-methylation significantly reduces potency at GABA uptake transporters [1], while also changing selectivity profiles between neuronal and glial transporters [2]. Moreover, the N-methylated compound exhibits distinct metabolic stability and serves as a unique human metabolite of areca alkaloids, unlike the parent nipecotic acid [3]. These quantifiable differences mean that substituting the N-methyl derivative for the unsubstituted parent—or for other positional isomers—will yield non-comparable experimental results, making it critical for procurement to be precise.

Head-to-Head Quantitative Evidence: 1-Methylpiperidine-3-carboxylic Acid vs. Key Comparators


Reduced Potency as GABA Uptake Inhibitor vs. Nipecotic Acid

1-Methylpiperidine-3-carboxylic acid (N-methylnipecotic acid) was directly compared to its parent compound, nipecotic acid, in a standardized GABA uptake inhibition assay using rat brain mini-slices [1]. The methylated derivative exhibited significantly reduced inhibitory potency, with the study concluding that N-methylation 'was unlikely to lead to the development of agents with greater experimental or therapeutic potential than that of nipecotic acid itself' [1]. This establishes a clear, quantifiable hierarchy of activity where the unsubstituted nipecotic acid is the more potent inhibitor.

GABA transporter inhibition structure-activity relationship nipecotic acid

Quantitative IC50 Values for GABA Transporter Inhibition: Neuronal vs. Glial Selectivity

In a study characterizing GABA transport in cultured astrocytes and brain cortex slices, (RS)-N-methylnipecotic acid (1-methylpiperidine-3-carboxylic acid) was evaluated alongside other GABA analogs [1]. The compound exhibited IC50 values of 70 μM for inhibition of glial GABA transport and 300 μM for inhibition of neuronal transport [1]. This 4.3-fold difference in IC50 values indicates preferential inhibition of glial GABA uptake over neuronal uptake, a selectivity profile that differs from the parent nipecotic acid.

GABA transporter IC50 neuronal glial selectivity

Major Urinary Metabolite of Arecoline and Arecaidine: Quantitative Excretion Profile

1-Methylpiperidine-3-carboxylic acid (N-methylnipecotic acid) is a major human and mouse metabolite of the areca nut alkaloids arecoline and arecaidine [1]. In a mouse metabolomics study, after oral or intraperitoneal administration of arecoline (20 mg/kg), 13.5-30.3% of the dose was excreted in urine as N-methylnipecotic acid within 0-12 hours [1]. Following arecaidine administration, 14.8-37.7% of the dose was excreted as this same metabolite [1]. This contrasts with unchanged arecoline, which accounted for only 0.3-0.4% of the dose [1].

metabolism areca alkaloids biomarker toxicology

Distinct LogP and Predicted pKa Values vs. Nipecotic Acid

The N-methyl substitution in 1-methylpiperidine-3-carboxylic acid significantly alters its physicochemical profile compared to the parent nipecotic acid. The target compound has a predicted LogP of -2.3 (ChemAxon) [1], whereas nipecotic acid exhibits LogP values ranging from -0.04 to 0.40 [2], . Additionally, the predicted pKa of the target compound is 3.55 , compared to nipecotic acid's pK1 of 3.35-3.88 . These differences in lipophilicity and ionization state directly impact solubility, membrane permeability, and formulation behavior.

physicochemical properties lipophilicity pKa drug design

Enantioselective Synthesis Route Yielding Defined Optical Purity

A patent describes an enantioselective hydrogenation method for producing N-methylnipecotic acid from N-methyl-3,4-dehydronipecotic acid (arecaidine) using a Pd/Al2O3 catalyst modified with cinchona alkaloids and benzylamine [1]. This process yields N-methylnipecotic acid in up to 60% optical purity [1]. In contrast, traditional synthetic routes typically produce racemic mixtures or require separate chiral resolution steps, which increase cost and reduce yield.

asymmetric synthesis catalysis enantiomeric excess process chemistry

Optimal Use Cases for 1-Methylpiperidine-3-carboxylic Acid Based on Quantified Differentiation


GABA Transporter Subtype Selectivity Studies (Glial vs. Neuronal)

Given its 4.3-fold lower IC50 for glial GABA transport (70 μM) compared to neuronal transport (300 μM) [1], this compound is ideally suited for experiments designed to dissect the relative contributions of glial and neuronal GABA transporters. Researchers should select 1-methylpiperidine-3-carboxylic acid over nipecotic acid when glial-specific inhibition is desired, as nipecotic acid lacks this marked selectivity profile.

Quantitative Biomarker Analysis for Areca Alkaloid Exposure

Since N-methylnipecotic acid accounts for up to 37.7% of the excreted dose after arecaidine administration in mice [2], it serves as a critical analytical standard for quantifying exposure to areca nut alkaloids. Toxicology, forensic, and clinical pharmacology laboratories must use this specific compound as a reference material for accurate LC-MS/MS or GC-MS quantification in urine or plasma, as nipecotic acid is not a metabolite in this pathway.

Chiral Building Block in Asymmetric Drug Synthesis

For medicinal chemistry programs developing enantiomerically pure drug candidates, the availability of an enantioselective synthetic route yielding up to 60% ee [3] makes 1-methylpiperidine-3-carboxylic acid an attractive chiral building block. Procurement of the racemic mixture or the parent nipecotic acid would introduce additional chiral resolution steps, increasing both cost and timeline.

Studies Requiring Reduced Passive Membrane Permeability

With a predicted LogP of -2.3—over 2 log units more hydrophilic than nipecotic acid [4], [5]—this compound is preferred for experimental systems where low passive membrane permeability is desired, such as in assays measuring transporter-mediated uptake or in formulating compounds intended to remain extracellular.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-methylpiperidine-3-carboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.